enoli
Enols are a class of organic compounds characterized by the presence of both an alcohol and a carbonyl group in the same molecule, typically connected through a double bond. Structurally, they can be represented as R-C=C(R')-CH2-OH or its isomers, where R and R' represent alkyl or aryl groups. Enols play significant roles in various chemical transformations due to their instability and tendency to tautomerize to their corresponding ketones or aldehydes.
Enols are pivotal intermediates in numerous organic synthesis reactions, including the Robinson-Army-Frankland reaction, where they can form important heterocyclic compounds such as oxazoles. They also serve as key precursors in the formation of other valuable derivatives through acylation or hydration reactions.
In addition to their synthetic importance, enols are found in natural products and have pharmaceutical applications. For example, some enols exhibit bioactivity, acting as ligands for metalloenzymes such as carbonic anhydrase. The study and manipulation of enols provide a rich area of research in medicinal chemistry and organic synthesis.
| Struttura | Nome chimico | CAS | MF |
|---|---|---|---|
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1-Hepten-2-ol (9CI) | 117186-38-6 | C7H14O |
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1-Cyclohexen-1-ol, 4-(1-methylethyl)- | 62555-01-5 | C9H16O |
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TETRAHYDROMYRCENOL | 41678-36-8 | C10H20O |
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(Z)-but-2-ene-1,2-diol | 50317-11-8 | C4H8O2 |
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Oct-2-en-3-ol | 188953-20-0 | C8H16O |
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1-Hexen-1-ol | 107787-20-2 | C6H12O |
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cis-2-penten-1-ol | 21335-55-7 | C5H10O |
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(1E)-oct-1-en-1-ol | 60621-20-7 | C8H16O |
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1-Buten-2-ol, 3-methyl- | 79144-27-7 | C5H10O |
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oct-7-en-2-one | 133844-61-8 | C8H14O |
Letteratura correlata
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Xingqun Zheng,Lele Song,Xin Feng,Li Li,Zidong Wei J. Mater. Chem. A, 2020,8, 14145-14151
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